molecular formula C15H20ClN3 B1453271 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 1242338-88-0

1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No. B1453271
M. Wt: 277.79 g/mol
InChI Key: DKPUCTWJCNKIOL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (DMPI-HCl) is a novel synthetic compound that has been studied for its potential applications in scientific research. It is an aniline-based derivative of the indazole family, which has been shown to have a wide range of biological activities. DMPI-HCl is an attractive compound due to its low toxicity, high solubility in aqueous solutions, and low cost of production. Its unique properties make it a promising tool in the study of molecular biology, biochemistry, pharmacology, and other fields of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is related to compounds involved in various synthetic processes. Notably, similar compounds have been used in the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, illustrating their utility in synthesizing heterocycles and aminobenzoximes (Counceller et al., 2012). Also, 1,2-dimethylindazolium-3-carboxylates, which bear resemblance to the compound , have been studied as pseudo-cross-conjugated mesomeric betaines and derivatives of indazole alkaloid Nigellicin. These derivatives form intermediary N-heterocyclic carbenes of indazole and have applications in trapping with iso(thio)cyanates to amidates, highlighting their significance in chemical synthesis (Schmidt et al., 2006).

Pharmacological and Biological Applications

Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally similar to 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride often find relevance in pharmacological contexts. For instance, derivatives of indazole have been synthesized for their potential biological activities, and similar compounds have been part of studies for creating structurally diverse libraries of compounds with potential biological applications (Roman, 2013). Furthermore, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been explored for luminescence sensing of benzaldehyde, indicating the versatility of these compounds in sensor technology (Shi et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.ClH/c1-10-6-7-12(8-11(10)2)18-15-5-3-4-14(16)13(15)9-17-18;/h6-9,14H,3-5,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPUCTWJCNKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

CAS RN

1242338-88-0
Record name 1H-Indazol-4-amine, 1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242338-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 2
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 3
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1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 4
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Reactant of Route 6
1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

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